2-(3,4-dimethoxyphenyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-4-29-18-8-6-17(7-9-18)24-14-16(13-22(24)26)23-21(25)12-15-5-10-19(27-2)20(11-15)28-3/h5-11,16H,4,12-14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIMQFDSTGLEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its analgesic and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, its analgesic activity may be attributed to its ability to inhibit certain enzymes involved in pain signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
Aromatic Substitution Patterns
- 3,4-Dimethoxyphenyl Group : Present in both the target compound and A-740003 , this group enhances lipophilicity and may facilitate receptor binding via π-π interactions. In A-740003, this moiety contributes to P2X7 antagonism, reducing neuropathic pain in rodent models .
- Ethoxyphenyl vs. Other Aryl Groups : The target compound’s 4-ethoxyphenyl group contrasts with Rip-B’s benzamide and Example 83’s fluoro-isopropoxyphenyl . Ethoxy groups (-OCH2CH3) offer moderate electron-donating effects and metabolic stability compared to smaller methoxy (-OCH3) or bulkier isopropoxy groups.
Heterocyclic Influence
- Triazole and Pyrazole Derivatives: Compounds in –7 incorporate triazole rings, which increase polarity and metabolic resistance compared to pyrrolidinone.
Research Findings and Implications
Key differentiators include:
- Selectivity: The pyrrolidinone ring may reduce off-target effects compared to A-740003’s guanidine group, which can interact with diverse cation channels.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, structural properties, and biological activities, particularly focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure
The compound features a complex structure that includes a pyrrolidine ring and two aromatic moieties, which are expected to contribute to its biological activity. The presence of methoxy groups enhances lipophilicity, potentially improving cellular uptake.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:
- Formation of the pyrrolidine core through cyclization reactions.
- Introduction of the aromatic substituents via coupling reactions or electrophilic substitutions.
- Final acylation to form the acetamide linkage.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of acylhydrazones can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The biological screening results suggest that the compound may possess comparable activity against resistant strains.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 13 | |
| Pseudomonas aeruginosa | 12 |
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Similar compounds have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. For example, acylhydrazone derivatives have demonstrated cytotoxic effects against breast cancer cells .
Other Biological Activities
Beyond antimicrobial and anticancer effects, compounds similar to this one have shown anti-inflammatory and antioxidant activities. The modulation of oxidative stress pathways may contribute to their therapeutic potential in various diseases.
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized a series of acylhydrazones and tested their antimicrobial activity against clinical isolates. The results indicated that certain modifications in the structure significantly enhanced antibacterial efficacy, suggesting a structure-activity relationship that could be explored further for optimizing this compound's activity .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of related compounds on normal cell lines compared to cancerous ones. It was found that while exhibiting significant cytotoxic effects on cancer cells, these compounds showed minimal toxicity towards normal cells, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
